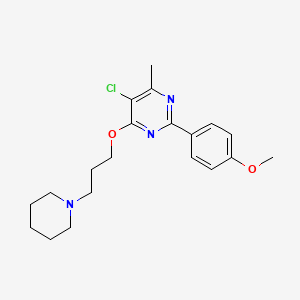![molecular formula C22H17BrN6O2S B2452864 N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1224007-34-4](/img/no-structure.png)
N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a bromophenyl group, a methoxyphenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and an acetamide group .
Synthesis Analysis
The synthesis of similar pyrazolo fused heterocycles has been achieved via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method could potentially be applicable for the synthesis of the requested compound .Scientific Research Applications
Chemical Modification and Pharmacological Potential
Compounds involving pyrazole and 1,2,4-triazole fragments, similar to N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, have significant pharmacological potential due to their chemical modification possibilities. The integration of 1,2,4-triazole and pyrazole fragments in a single molecule increases the likelihood of interaction with various biological targets. These derivatives show promise in the synthesis of new substances with potential biological activities, including antifungal properties as indicated by molecular docking studies with enzymes like 14-α-demethylase lanosterol (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activity
The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown antimicrobial activity. This suggests that compounds with a similar structure to N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide could be useful in the development of new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Anticancer Properties
Derivatives of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin with modifications, like the replacement of the acetamide group with alkylurea, have shown significant anticancer effects. These compounds retain antiproliferative activity and exhibit reduced toxicity, suggesting their potential as effective anticancer agents (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Phosphodiesterase Inhibition
Compounds with pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin structures have been studied as inhibitors of human eosinophil phosphodiesterase. This suggests their potential therapeutic application in diseases associated with eosinophil activity (Duplantier, Bachert, Cheng, Cohan, Jenkinson, Kraus, Mckechney, Pillar, & Watson, 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "4-bromophenylamine", "4-methoxyphenylhydrazine", "2-bromoacetyl bromide", "sodium hydride", "copper(I) iodide", "triethylamine", "acetonitrile", "dimethylformamide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-methoxyphenylhydrazine is reacted with 2-bromoacetyl bromide in the presence of triethylamine and acetonitrile to form 4-methoxyphenylhydrazonoacetyl bromide. This intermediate is then reacted with copper(I) iodide and sodium hydride in dimethylformamide to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with ethyl chloroacetate in the presence of potassium carbonate and acetonitrile to form 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid.", "Step 3: Synthesis of N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid is reacted with 4-bromophenylamine in the presence of triethylamine and ethanol to form N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
CAS RN |
1224007-34-4 |
Product Name |
N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molecular Formula |
C22H17BrN6O2S |
Molecular Weight |
509.38 |
IUPAC Name |
N-(4-bromophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrN6O2S/c1-31-17-8-2-14(3-9-17)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
PVPIWQPSWWWICO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2452782.png)

![4-[4-(Oxan-4-yl)pyrimidin-2-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2452785.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)
![2-N-[(Z)-1H-Indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B2452787.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452791.png)
![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2452794.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)
![Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate](/img/structure/B2452799.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)
